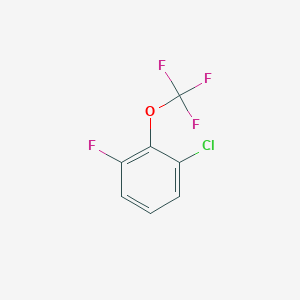![molecular formula C7H2Cl2F3NO3 B1402246 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene CAS No. 1417567-96-4](/img/structure/B1402246.png)
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Vue d'ensemble
Description
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a nitro group
Méthodes De Préparation
The synthesis of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group, often involving difluoromethylation reactions.
Industrial production methods may involve large-scale halogenation and nitration processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation products.
Common reagents used in these reactions include strong bases, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.
Applications De Recherche Scientifique
1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene involves interactions with various molecular targets. The presence of multiple halogen atoms and a nitro group allows the compound to engage in specific binding interactions and chemical reactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds include:
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
- 2-Chloro-5-fluoropyrimidine
These compounds share some structural similarities but differ in their specific functional groups and halogenation patterns, leading to distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-6(16-7(9,11)12)5(13(14)15)2-4(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPUDHXYVNSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)

![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)


![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)




